molecular formula C29H31N7O B127284 Genfatinib-d3 (Imatinib-d3) CAS No. 1134803-18-1

Genfatinib-d3 (Imatinib-d3)

货号 B127284
CAS 编号: 1134803-18-1
分子量: 496.6 g/mol
InChI 键: KTUFNOKKBVMGRW-BMSJAHLVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Genfatinib-d3 (Imatinib-d3) is an isotopically labeled compound of imatinib . Imatinib is a drug widely used to treat chronic myeloid leukemia and certain types of gastrointestinal tumors . It is a small molecule kinase inhibitor that is used in the treatment of a number of leukemias, myelodysplastic/myeloproliferative disease, systemic mastocytosis, hypereosinophilic syndrome, dermatofibrosarcoma protuberans, and gastrointestinal stromal tumors .


Molecular Structure Analysis

The molecular formula of Genfatinib-d3 (Imatinib-d3) is C29H28D3N7O . The molecular weight is 496.62 .


Physical And Chemical Properties Analysis

The molecular formula of Genfatinib-d3 (Imatinib-d3) is C29H28D3N7O . The molecular weight is 496.62 .

科学研究应用

激酶活性的抑制

Genfatinib-d3(Imatinib-d3)以其抑制多种激酶活性而著名。它有效地靶向Breakpoint Cluster Region-Abelson激酶(BCR-ABL)的酪氨酸激酶活性,用于治疗慢性髓性白血病。此外,它还抑制了Discoidin Domain Receptor1(DDR1)和Discoidin Domain Receptor2(DDR2)的激酶活性,这可能在炎症、纤维化和肿瘤性疾病中具有治疗意义 (Day et al., 2008)

与激酶和非激酶靶点的相互作用

Genfatinib-d3的化学蛋白质组学分析显示其与几种酪氨酸和丝氨酸/苏氨酸激酶相互作用,包括免疫系统的主要调节因子。有趣的是,Genfatinib-d3还与非激酶靶点发生相互作用,如生理相关浓度下的氧化还原酶NQO2 (Rix et al., 2007)

生物等效性研究

对Genfatinib-d3进行了比较药代动力学和生物等效性研究,将其与其他制剂如格列卫®进行比较。这些研究对于了解药物在人体内的吸收和代谢至关重要 (Smirnov et al., 2013)

在CML靶向治疗中的作用

Genfatinib-d3在慢性髓性白血病(CML)的治疗中发挥了关键作用,特别是在BCR-ABL酪氨酸激酶抑制的背景下。这种方法已经显著改善了CML患者的长期生存 (Druker, 2008)

对细胞侵袭和迁移的影响

研究表明,Genfatinib-d3可以增加某些细胞类型(如胶质母细胞瘤细胞)的细胞侵袭和迁移。这突显了一种新的作用机制,可能导致肿瘤细胞的运动能力增强 (Frolov et al., 2016)

了解耐药机制

对Genfatinib-d3的研究在了解费城染色体阳性白血病的耐药机制方面做出了重要贡献。对耐药机制的识别,如在催化结构域中的基因扩增和突变,有助于制定克服或预防药物耐药的策略 (Gambacorti-Passerini et al., 2003)

未来方向

The future of kinase drug discovery, including drugs like Genfatinib-d3 (Imatinib-d3), is promising. The challenge of drug resistance to kinase inhibitors is being met, and more than 70 new drugs have been approved since imatinib was approved in 2001 . These compounds have had a significant impact on the way in which we now treat cancers and non-cancerous conditions .

属性

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUFNOKKBVMGRW-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Genfatinib-d3 (Imatinib-d3)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Genfatinib-d3 (Imatinib-d3)
Reactant of Route 2
Reactant of Route 2
Genfatinib-d3 (Imatinib-d3)
Reactant of Route 3
Reactant of Route 3
Genfatinib-d3 (Imatinib-d3)
Reactant of Route 4
Reactant of Route 4
Genfatinib-d3 (Imatinib-d3)
Reactant of Route 5
Reactant of Route 5
Genfatinib-d3 (Imatinib-d3)
Reactant of Route 6
Reactant of Route 6
Genfatinib-d3 (Imatinib-d3)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。